molecular formula C14H7Br2N3O4S B4454494 (5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4454494
M. Wt: 473.1 g/mol
InChI Key: UIFDGFIYDLUENB-VZUCSPMQSA-N
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Description

(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolone core, which is known for its biological activity, and a furan ring substituted with bromine and nitro groups, contributing to its reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring substituted with bromine and nitro groups. This can be achieved through electrophilic aromatic substitution reactions. The thiazolone core is then synthesized separately, often starting from thioamides and α-haloketones under basic conditions. The final step involves the condensation of the substituted furan ring with the thiazolone core under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group on the furan ring can be reduced to an amino group.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while substitution of the bromine atoms can result in a variety of functionalized derivatives.

Scientific Research Applications

(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The presence of the nitro and bromine groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological system being studied, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-amino-5-[[5-(2,6-dichloro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: Similar structure but with chlorine instead of bromine.

    (5E)-2-amino-5-[[5-(2,6-dibromo-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of (5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which can significantly influence its reactivity and biological activity. The combination of bromine and nitro groups on the furan ring, along with the thiazolone core, provides a unique set of properties that can be exploited for various applications in research and industry.

Properties

IUPAC Name

(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2N3O4S/c15-8-3-6(19(21)22)4-9(16)12(8)10-2-1-7(23-10)5-11-13(20)18-14(17)24-11/h1-5H,(H2,17,18,20)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFDGFIYDLUENB-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

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